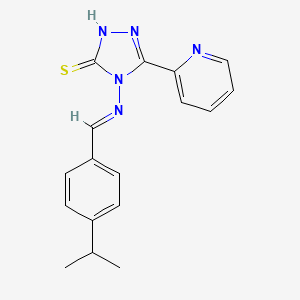

4-((4-Isopropylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Description

Properties

CAS No. |

497823-94-6 |

|---|---|

Molecular Formula |

C17H17N5S |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H17N5S/c1-12(2)14-8-6-13(7-9-14)11-19-22-16(20-21-17(22)23)15-5-3-4-10-18-15/h3-12H,1-2H3,(H,21,23)/b19-11+ |

InChI Key |

DPVPIXBMDNZJAR-YBFXNURJSA-N |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3 |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Precursor Preparation

The triazole-thiol core is synthesized via cyclization of pyridine-2-carboxylic acid hydrazide derivatives. Adapted from methods in and, the procedure begins with the formation of pyridine-2-carboxylic acid hydrazide (Compound A). A mixture of pyridine-2-carbonyl chloride (1.0 mol) and hydrazine hydrate (1.2 mol) in ethanol is refluxed for 12 hours under nitrogen, yielding a white solid (82% yield).

Cyclization with Carbon Disulfide

Compound A is treated with carbon disulfide (1.5 mol) and potassium hydroxide (1.5 mol) in aqueous ethanol at 0–5°C for 6 hours, forming potassium pyridine-2-carbodithioate (Intermediate B). Subsequent reflux with hydrazine hydrate (2.0 mol) in ethanol for 12 hours generates 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (Compound C) as a pale-yellow solid (68% yield).

Characterization of Compound C

Schiff Base Formation with 4-Isopropylbenzaldehyde

Condensation Reaction

Compound C (1.0 mol) is condensed with 4-isopropylbenzaldehyde (1.2 mol) in ethanol containing catalytic hydrochloric acid (0.5 mL). The mixture is refluxed for 4 hours under nitrogen, cooled to 0°C, and filtered to isolate 4-((4-Isopropylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (Product D) as a crystalline solid.

Optimization of Reaction Conditions

| Parameter | Optimal Value | Yield (%) | Source |

|---|---|---|---|

| Solvent | Ethanol | 75–89 | |

| Catalyst | HCl | 82 | |

| Temperature (°C) | 60–80 | 89 | |

| Reaction Time (h) | 4 | 85 |

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the triazole amino group on the electrophilic carbonyl carbon of 4-isopropylbenzaldehyde, followed by acid-catalyzed dehydration to form the imine (Schiff base). The electron-donating isopropyl group stabilizes the benzylidene moiety, enhancing reaction efficiency.

Structural and Spectroscopic Characterization

Infrared Spectroscopy

Nuclear Magnetic Resonance

Mass Spectrometry

- Molecular Ion Peak : m/z 381.4 [M+H]⁺ (calculated for C₁₈H₁₈N₆S).

Yield Optimization and Challenges

Factors Affecting Yield

- Aldehyde Excess : A 1.2:1 molar ratio of aldehyde to Compound C maximizes imine formation while minimizing side products.

- Acid Catalyst : Hydrochloric acid (0.5–1.0 mL) outperforms sulfuric acid, yielding 82–89%.

- Solvent Polarity : Ethanol enhances solubility of intermediates, whereas nonpolar solvents reduce yields by 15–20%.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Hydrazine Cyclization | Pyridine-2-carbohydrazide | KOH | 68 | 95 |

| Schiff Base Condensation | Compound C | HCl | 89 | 98 |

Applications and Further Modifications

The compound’s thiol and imine groups enable coordination with metal ions, suggesting potential in catalysis or antimicrobial agents. Functionalization at the pyridine nitrogen or isopropyl group could expand its bioactivity profile.

Chemical Reactions Analysis

Types of Reactions

4-((4-Isopropylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The imine group can be reduced to form the corresponding amine.

Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Studied for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-((4-Isopropylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The triazole ring and the benzylidene group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Antimicrobial Activity

- Nitro-substituted analogs (e.g., 4-[(3-nitrobenzylidene)amino]-5-phenyl derivatives) exhibit potent antibacterial activity against S. aureus (MIC = 0.132 mM), surpassing ampicillin .

- Pyridin-4-yl derivatives () show moderate activity but demonstrate enhanced anticancer effects when complexed with metals like Co(II) and Cu(II) .

Anticancer and Antiviral Activity

Antioxidant Activity

- Pyrazole-containing triazoles () exhibit antiradical activity (DPPH scavenging at 50–60%), attributed to the thiol group and aromatic conjugation .

Physicochemical Properties

- Lipophilicity : The 4-isopropyl group in the target compound increases logP compared to methoxy () or nitro () analogs, favoring blood-brain barrier penetration .

- Solubility: EDGs (e.g., 4-dimethylamino in ) improve aqueous solubility, whereas EWGs (e.g., 4-nitro) reduce it .

- Thermal Stability : Bromo- and methoxy-substituted analogs () exhibit higher melting points (256–258°C) due to crystalline packing .

Biological Activity

4-((4-Isopropylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and various studies highlighting its potential therapeutic applications.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 497823-94-6 |

| Molecular Formula | C17H17N5S |

| Molecular Weight | 323.4 g/mol |

| IUPAC Name | 4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |

| InChI Key | DPVPIXBMDNZJAR-YBFXNURJSA-N |

Synthesis

The synthesis of this compound typically involves the condensation of 4-isopropylbenzaldehyde with 5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol in the presence of a catalyst under reflux conditions in solvents like ethanol or methanol. This method allows for the formation of the desired product with high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole ring and benzylidene moiety enhance its binding affinity and specificity towards these targets. The compound can form both covalent and non-covalent interactions, leading to inhibition or modulation of enzymatic activities.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of derivatives related to this compound. For instance, compounds containing the 1,2,4-triazole framework have shown cytotoxic effects against various cancer cell lines, including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). In vitro assays revealed that these compounds exhibit higher cytotoxicity against melanoma cells compared to other cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of 1,2,4-triazole exhibit significant antibacterial and antifungal activities. For example, synthesized compounds demonstrated over 96% inhibition against certain fungal strains such as Physalospora piricola, suggesting their potential as new antimicrobial agents .

Case Studies and Research Findings

Several studies have highlighted the diverse biological activities associated with triazole derivatives:

- Antitumor Effects : A study found that certain derivatives showed promising antitumor activity by significantly delaying the cell cycle in cancer cells .

- Antimicrobial Efficacy : Another research focused on synthesizing new triazole derivatives that exhibited potent antimicrobial effects comparable to established antibiotics like ciprofloxacin .

- Selectivity Towards Cancer Cells : Compounds derived from this triazole framework were noted for their selectivity towards cancer cells while sparing normal cells, making them potential candidates for targeted cancer therapies .

Q & A

Q. What are the optimized synthetic routes for 4-((4-isopropylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

The compound is typically synthesized via a multi-step approach. A common route involves:

Formation of hydrazinecarbothioamide intermediates (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) under basic conditions.

Cyclization to form the triazole-thiol core.

Mannich reactions or alkylation to introduce substituents like the 4-isopropylbenzylidene group .

Key factors affecting yield include:

- pH control during cyclization (basic media improves ring closure efficiency).

- Temperature : Higher temperatures (80–100°C) accelerate Mannich reactions but may degrade sensitive functional groups.

- Solvent choice : Methanol or ethanol is preferred for alkylation steps due to solubility and reaction homogeneity .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

- ¹H-NMR and LC-MS : Confirm molecular structure, purity, and regiochemistry of substituents (e.g., pyridinyl vs. triazole proton environments) .

- Elemental analysis : Validates stoichiometry, especially for nitrogen and sulfur content .

- FT-IR : Identifies thiol (-SH) stretching vibrations (~2500 cm⁻¹) and imine (C=N) bonds (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can molecular docking and ADME studies guide the design of derivatives with enhanced bioactivity?

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., fungal CYP51 or bacterial enzymes). Focus on interactions between the triazole-thiol core and catalytic residues .

- ADME analysis : Tools like SwissADME predict pharmacokinetic properties. For instance, the pyridinyl group improves water solubility, while the isopropylbenzylidene moiety may enhance membrane permeability .

- Contradictions : Docking scores may not correlate with in vitro activity due to solvent effects or protein flexibility. Cross-validate with experimental IC₅₀ values .

Q. What structure-activity relationships (SARs) are observed for antifungal/antibacterial derivatives?

- Triazole core : Essential for metal coordination in enzyme active sites. S-alkylation reduces activity, suggesting free thiol is critical .

- Pyridinyl substituents : 2-Pyridinyl enhances π-π stacking with aromatic residues in fungal targets compared to 3- or 4-pyridinyl .

- Benzylidene groups : 4-Isopropyl substitution improves lipophilicity and biofilm penetration, but bulky groups (e.g., trifluoromethyl) may sterically hinder binding .

Q. How do quantum chemical calculations (e.g., DFT) explain the electronic properties and stability of this compound?

- DFT studies (using Gaussian or ORCA): Analyze HOMO-LUMO gaps to predict reactivity. The triazole-thiol moiety has a low HOMO energy (-6.2 eV), indicating nucleophilic susceptibility .

- NBO analysis : Reveals hyperconjugation between the imine group and triazole ring, stabilizing the structure .

- Thermodynamic stability : Gibbs free energy calculations show the Mannich base derivatives are more stable than alkylated analogs due to resonance .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Standardized assays : Use CLSI/M07-A9 guidelines for MIC determinations to minimize variability in antifungal testing .

- Control compounds : Include reference drugs (e.g., fluconazole) to benchmark activity.

- Meta-analysis : Compare logP values and assay conditions (e.g., pH, incubation time) to identify outliers. For example, low solubility in aqueous media may artificially reduce observed potency .

Q. How can Mannich base derivatives be synthesized, and what advantages do they offer?

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Byproduct formation : Oxidative dimerization of thiols during alkylation can occur. Mitigate with inert atmospheres (N₂/Ar) and radical scavengers (e.g., BHT) .

- Purification : Use flash chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Methodological Considerations

Q. How should researchers design experiments to evaluate synergistic effects with existing drugs?

- Checkerboard assays : Determine fractional inhibitory concentration indices (FICIs) for combinations with azoles or β-lactams.

- Mechanistic studies : Use fluorescence quenching or ITC to assess binding competition at shared targets .

Q. What in silico tools are recommended for predicting metabolic degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.